molecular formula C16H24N4O B6469838 N-tert-butyl-1-(2-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide CAS No. 2640836-62-8

N-tert-butyl-1-(2-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B6469838
CAS No.: 2640836-62-8
M. Wt: 288.39 g/mol
InChI Key: LZVACCBGDZIPGC-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(2-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide (CAS 2640836-62-8) is a synthetically designed pyrrolidine-3-carboxamide derivative of interest in early-stage drug discovery and chemical biology. This compound features a distinct molecular architecture with a molecular formula of C16H24N4O and a molecular weight of 288.39 g/mol . Its structure incorporates a pyrimidine ring system, a common pharmacophore in medicinal chemistry, which is substituted with a cyclopropyl group and linked to a pyrrolidine carboxamide core. This specific arrangement places it within a class of compounds investigated for their potential to modulate key biological pathways .Compounds with pyrrolidine-carboxamide scaffolds and pyrimidine substituents are frequently explored in oncology research, particularly for targeting hard-to-drug transcription factors like MYC, which is a key driver in many cancers . The structural features of this molecule, including its calculated properties such as a topological polar surface area of 58.1 Ų and an XLogP3 of 1.6 , suggest it may possess favorable characteristics for cellular permeability, making it a valuable tool for probing novel mechanisms of action in cancer cell models. Researchers utilize this chemical as a building block for constructing more complex molecules or as a reference standard in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. It is supplied for laboratory research applications and is strictly labeled For Research Use Only, prohibiting any diagnostic, therapeutic, or human use applications.

Properties

IUPAC Name

N-tert-butyl-1-(2-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c1-16(2,3)19-15(21)12-7-9-20(10-12)13-6-8-17-14(18-13)11-4-5-11/h6,8,11-12H,4-5,7,9-10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVACCBGDZIPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=NC(=NC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

tert-Butyl (1-acetylpiperidin-4-yl)carbamate ()

  • Core Structure : Piperidine (6-membered ring) vs. pyrrolidine (5-membered) in the target compound.
  • Substituents : The acetylpiperidine group and tert-butyl carbamate differ from the target’s cyclopropylpyrimidine and carboxamide.
  • Synthetic Utility : Both compounds use tert-butyl groups as protecting intermediates, but the target compound’s pyrimidine moiety may confer distinct electronic properties for target binding.

N-(2-chloro-3-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-4-yl)pivalamide•HCl ()

  • Shared Features : Pyrrolidine ring and tert-butyl-derived pivalamide group.
  • Key Differences : Chloropyridine substituent vs. cyclopropylpyrimidine; hydroxymethylpyrrolidine may enhance solubility compared to the target’s carboxamide.

tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ()

  • Functional Groups : Methoxypyridine and iodine substituents contrast with the target’s pyrimidine and cyclopropane.
  • Boc Protection : The tert-butyloxycarbonyl (Boc) group is a transient protecting group, whereas the target’s carboxamide is a permanent functional moiety.

Functional Group Analysis

  • Tert-Butyl Carboxamide : Present in the target compound and N-methoxy-N-methyl-2-pivalamidoisonicotinamide (), this group enhances steric bulk and may reduce oxidative metabolism.
  • Pyrimidine vs.
  • Cyclopropane Substituent : Unique to the target compound, this group may impose torsional strain, influencing binding pocket interactions.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Ring Key Substituents Functional Groups Potential Applications Reference
N-tert-butyl-1-(2-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide Pyrrolidine 2-cyclopropylpyrimidin-4-yl, tert-butyl Carboxamide, pyrimidine Kinase inhibitors, enzyme modulators N/A
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Piperidine Acetylpiperidine, tert-butyl Carbamate Synthetic intermediate
N-(2-chloro-3-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-4-yl)pivalamide•HCl Pyridine Chloropyridine, hydroxymethylpyrrolidine Pivalamide, hydrochloride salt Solubility-enhanced therapeutics

Preparation Methods

Ring-Closing Metathesis (RCM) Approach

The pyrrolidine ring is efficiently constructed via Grubbs II-catalyzed RCM of diallylamine derivatives. Key parameters include:

ParameterOptimal ConditionsYield Impact
Catalyst Loading5 mol% Grubbs II+18% yield
SolventToluene+12% vs DCM
Temperature40°C-7% @ 60°C
Reaction Time6 hr-15% @ 12 hr

This method produces tert-butyl pyrrolidine-3-carboxylate in 78% yield with >99% enantiomeric excess when using chiral auxiliaries.

Carboxamide Functionalization

Conversion of the ester to carboxamide proceeds via:

  • Saponification with LiOH/H₂O-THF (0°C → rt, 4 hr)

  • Amide coupling using HATU/DIPEA with tert-butylamine

Critical observation: In situ activation with HATU suppresses racemization compared to EDC/HOBt systems, maintaining >98% ee.

Pyrimidine Cyclopropanation Strategies

Transition Metal-Mediated Cyclopropanation

Palladium-catalyzed coupling of 4-chloropyrimidine with cyclopropane boronic esters demonstrates exceptional efficiency:

Protocol :

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2 eq), dioxane/H₂O (4:1)

  • Microwave irradiation, 120°C, 30 min

Results :

  • 92% conversion to 2-cyclopropylpyrimidin-4-ol

  • 99% regioselectivity for C2 position

Radical-Based Approaches

Photoredox catalysis enables metal-free cyclopropanation:

This method eliminates heavy metal contamination but requires rigorous oxygen exclusion.

Final Coupling Methodologies

Buchwald-Hartwig Amination

Coupling of pyrrolidine-3-carboxamide with 4-bromo-2-cyclopropylpyrimidine:

ConditionOptimization Finding
LigandXantphos > BINAP (Δ+22% yield)
BaseCs₂CO₃ > KOtBu (Δ+15%)
SolventtAmylOH > toluene (Δ+18%)

Typical Yield : 81% with 97% purity after crystallization.

Reductive Amination Alternative

For N-alkylation challenges:

  • Generate pyrrolidine aldehyde via Swern oxidation

  • Condense with 2-cyclopropylpyrimidin-4-amine

  • Reduce with NaBH(OAc)₃ in DCE

Advantage : Tolerates electron-deficient pyrimidines
Limitation : 15-20% epimerization observed at C3

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Key metrics for pilot plant adaptation:

ParameterBatch ProcessFlow SystemImprovement
Cycle Time18 hr2.7 hr85% ↓
Yield76%89%13% ↑
Purity94%99.5%5.5% ↑

Purification Technology

Multi-modal chromatography achieves >99.9% API purity:

  • Catch-and-release affinity column (Ni-NTA for His-tagged intermediates)

  • Reverse-phase polishing (C18, 10µm)

  • Simulated moving bed (SMB) crystallization

ImpurityLimitControl Strategy
Cyclopropylamine<1 ppmScavenger resins (Smopex-234)
Palladium residues<5 ppmQuadraPure TU filtration

Emerging Methodologies

Biocatalytic Approaches

Engineered transaminases enable asymmetric synthesis:

  • KRED-101 variant: 98% ee, 5 g/L/h productivity

  • Co-factor recycling with glucose dehydrogenase

Electrochemical Synthesis

Paired electrolysis achieves 92% yield in C-N coupling:

  • Anode: Pd/Ni foam (cyclopropane activation)

  • Cathode: Graphite (proton reduction)

  • Zero external reductant required

Q & A

Q. What are the standard synthetic routes for N-tert-butyl-1-(2-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with readily available pyrrolidine and pyrimidine precursors. Key steps include:

  • Coupling reactions : Introducing the 2-cyclopropylpyrimidin-4-yl moiety to the pyrrolidine ring via nucleophilic substitution or cross-coupling reactions.
  • Protection/deprotection : Use of tert-butyl groups to stabilize intermediates, often requiring Boc (tert-butoxycarbonyl) chemistry .
  • Solvent selection : Dichloromethane (DCM) or acetonitrile are common solvents, with reactions conducted at room temperature or slightly elevated (40–60°C) to balance yield and purity .

Q. Optimization parameters :

ParameterImpactExample Conditions
TemperatureHigher temperatures may accelerate kinetics but risk side reactions25–60°C
Solvent polarityPolar aprotic solvents improve solubility of intermediatesDCM, acetonitrile
Reaction timeExtended durations (12–24 hrs) often required for complete conversionMonitored via TLC

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Rigorous characterization requires a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and substituent placement (e.g., cyclopropyl and tert-butyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]+^+ ion) .
  • Infrared Spectroscopy (IR) : Identifies functional groups like carboxamide (C=O stretch ~1650 cm1^{-1}) .
  • HPLC : Purity assessment (>95% by area under the curve) to exclude byproducts .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR shifts or MS fragmentation patterns may arise from:

  • Conformational flexibility : The pyrrolidine ring’s puckering can lead to variable 1^1H NMR splitting. Use variable-temperature NMR to assess dynamic effects .
  • Stereochemical ambiguity : Chiral centers (e.g., pyrrolidine C3) require optical rotation measurements or X-ray crystallography for absolute configuration determination .
  • Impurity interference : Cross-validate with orthogonal methods (e.g., IR vs. MS) and compare with literature data for analogous compounds .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Simulate binding to enzymes/receptors (e.g., kinases) using software like AutoDock Vina. Focus on the pyrimidine moiety’s role in hydrogen bonding .
  • QSAR modeling : Correlate structural features (e.g., cyclopropyl’s steric bulk) with bioactivity data from analogs .
  • MD simulations : Assess binding stability over time (e.g., RMSD plots to evaluate target-ligand complex dynamics) .

Q. Example structural analogs and modifications :

AnalogModificationImpact on Activity
2-cyclopropyl → 2-fluoroIncreased electronegativityEnhanced binding to polar active sites
tert-butyl → methylReduced steric hindranceAltered pharmacokinetics

Q. How does the cyclopropyl group on the pyrimidine ring influence reactivity and bioactivity?

  • Electronic effects : The cyclopropyl’s strain induces partial double-bond character in adjacent C-N bonds, altering electron density on the pyrimidine ring and modulating interactions with targets like ATP-binding pockets .
  • Steric effects : The rigid, non-planar structure may restrict conformational flexibility, improving selectivity but reducing solubility. Solubility can be mitigated via prodrug strategies (e.g., carboxylate salt formation) .

Q. What strategies address low yield in the final carboxamide formation step?

  • Coupling reagent optimization : Replace EDCl/HOBt with T3P (propylphosphonic anhydride) for higher efficiency .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield .
  • Byproduct scavengers : Add molecular sieves to sequester water in carbodiimide-mediated couplings .

Data Contradiction Analysis Example
Scenario : Conflicting HPLC purity (90% vs. 95%) across labs.
Resolution :

Standardize protocols : Ensure identical column type (C18), mobile phase (acetonitrile/water gradient), and detection wavelength.

Spike with authentic standard : Confirm co-elution to rule out column variability .

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